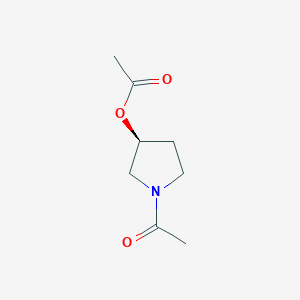

(S)-1-Acetylpyrrolidin-3-YL acetate

Description

(S)-1-Acetylpyrrolidin-3-YL acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its unique structure, which includes a pyrrolidine ring and an acetate group. The (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Propriétés

Formule moléculaire |

C8H13NO3 |

|---|---|

Poids moléculaire |

171.19 g/mol |

Nom IUPAC |

[(3S)-1-acetylpyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(5-9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1 |

Clé InChI |

ZDRQLZXFQGATCX-QMMMGPOBSA-N |

SMILES isomérique |

CC(=O)N1CC[C@@H](C1)OC(=O)C |

SMILES canonique |

CC(=O)N1CCC(C1)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetylpyrrolidin-3-YL acetate typically involves the esterification of (S)-1-Acetylpyrrolidine with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally friendly solvents, are increasingly being explored to minimize the environmental impact of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Acetylpyrrolidin-3-YL acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Acetylpyrrolidine and acetic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: (S)-1-Acetylpyrrolidine and acetic acid.

Reduction: The corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

MALT1 Inhibition :

- Mechanism : MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is involved in several signaling pathways related to immune response and inflammation. Inhibitors of MALT1 are being explored for their potential to treat autoimmune diseases and cancers.

- Case Studies : Research indicates that compounds similar to (S)-1-Acetylpyrrolidin-3-YL acetate have shown efficacy in preclinical models for treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating MALT1 activity .

-

Antimicrobial Activity :

- Application : The compound has been investigated for its potential antimicrobial properties against various bacterial strains.

- Findings : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

-

G-Protein Coupled Receptors (GPCRs) :

- Role in Pharmacology : As a building block in bitopic ligands directed toward GPCRs, this compound can enhance the pharmacological profile of drugs targeting these receptors.

- Research Insights : Studies highlight the importance of cyclic aliphatic linkers like this compound in improving selectivity and efficacy for GPCR-targeted therapies .

Data Tables

Research Findings

- A study on the synthesis of novel inhibitors showed that derivatives based on this compound exhibited potent inhibitory effects on MALT1 proteolytic activity, which is crucial for developing therapeutics against related diseases .

- Additionally, the compound's structure allows for modifications that can optimize its biological activity, making it a versatile scaffold in drug design .

Mécanisme D'action

The mechanism of action of (S)-1-Acetylpyrrolidin-3-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways. The pyrrolidine ring may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Acetylpyrrolidin-3-YL acetate: The enantiomer of the compound with a different three-dimensional arrangement.

Ethyl acetate: A simpler ester with similar chemical properties but lacking the pyrrolidine ring.

Methyl acetate: Another simple ester used in various industrial applications.

Uniqueness

(S)-1-Acetylpyrrolidin-3-YL acetate is unique due to its chiral nature and the presence of both a pyrrolidine ring and an acetate group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other esters and similar compounds.

Activité Biologique

(S)-1-Acetylpyrrolidin-3-YL acetate is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an acetyl group at the nitrogen position and an acetate group at the carbon position. The molecular formula is , and it exhibits properties typical of pyrrolidine derivatives, such as solubility in organic solvents and moderate stability under physiological conditions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : It has been shown to act on specific receptors involved in neurotransmission, potentially influencing dopaminergic and cholinergic pathways. This modulation can affect cognitive functions and behaviors associated with mood disorders.

- Inflammatory Response : Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting chemokine pathways, particularly the fractalkine-CX3CR1 signaling pathway, which plays a significant role in immune cell infiltration during inflammatory responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that this compound improved cognitive deficits associated with neurodegenerative diseases. The compound was administered over four weeks, showing enhanced memory retention and reduced oxidative stress markers in the brain .

- Anti-inflammatory Applications : Another case study focused on inflammatory bowel disease (IBD), where this compound was evaluated for its effects on colonic inflammation. The results indicated a significant reduction in inflammatory markers and improved histological scores in treated animals compared to controls .

Research Findings

Recent research has expanded the understanding of this compound's potential therapeutic applications:

- Therapeutic Agent for IBD : Studies have highlighted its potential as a therapeutic agent for IBD, showing efficacy in reducing symptoms and promoting mucosal healing through modulation of immune responses .

- Cognitive Enhancement : Investigations into its cognitive-enhancing properties suggest that it may serve as a candidate for treating cognitive impairments associated with various neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.